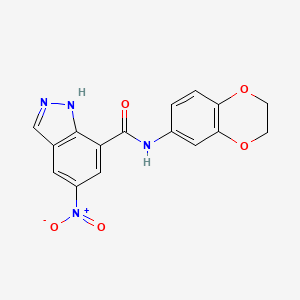
1,4-bis(3-methyl-2-pyridinyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-bis(3-methyl-2-pyridinyl)piperazine, also known as MPDP, is a chemical compound that belongs to the piperazine family. It is a psychoactive drug that has been used in scientific research to study its mechanism of action and its effects on the biochemical and physiological processes of the human body. MPDP has been found to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
作用机制
The mechanism of action of 1,4-bis(3-methyl-2-pyridinyl)piperazine is not fully understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor, which means that it increases the levels of these neurotransmitters in the brain by preventing their reuptake into the presynaptic neuron. This leads to an increase in the availability of dopamine and norepinephrine in the synaptic cleft, which enhances their neurotransmission and results in the observed effects on mood, motivation, and attention.
Biochemical and Physiological Effects:
1,4-bis(3-methyl-2-pyridinyl)piperazine has been shown to have a number of biochemical and physiological effects on the human body. It has been found to increase the levels of dopamine and norepinephrine in the brain, which enhances their neurotransmission and results in improved mood, motivation, and attention. 1,4-bis(3-methyl-2-pyridinyl)piperazine has also been found to increase heart rate and blood pressure, which are physiological responses to increased levels of neurotransmitters in the body.
实验室实验的优点和局限性
The advantages of using 1,4-bis(3-methyl-2-pyridinyl)piperazine in lab experiments include its ability to increase the levels of dopamine and norepinephrine in the brain, which makes it a useful tool for studying the effects of these neurotransmitters on the central nervous system. 1,4-bis(3-methyl-2-pyridinyl)piperazine is also relatively easy to synthesize and purify, which makes it readily available for use in research. However, the limitations of using 1,4-bis(3-methyl-2-pyridinyl)piperazine in lab experiments include its potential for abuse and its lack of selectivity for dopamine and norepinephrine transporters, which may lead to off-target effects.
未来方向
There are several future directions for research on 1,4-bis(3-methyl-2-pyridinyl)piperazine. One area of interest is the development of more selective dopamine and norepinephrine reuptake inhibitors that have fewer off-target effects. Another area of interest is the investigation of the potential therapeutic applications of 1,4-bis(3-methyl-2-pyridinyl)piperazine in the treatment of various neurological and psychiatric disorders. Additionally, further research is needed to fully understand the mechanism of action of 1,4-bis(3-methyl-2-pyridinyl)piperazine and its effects on the biochemical and physiological processes of the human body.
合成方法
The synthesis of 1,4-bis(3-methyl-2-pyridinyl)piperazine involves the reaction of 3-methyl-2-pyridinecarboxaldehyde with piperazine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
1,4-bis(3-methyl-2-pyridinyl)piperazine has been used in scientific research to study its effects on the central nervous system. It has been found to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders such as depression, anxiety, and schizophrenia. 1,4-bis(3-methyl-2-pyridinyl)piperazine has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a key role in regulating mood, motivation, and attention.
属性
IUPAC Name |
1,4-bis(3-methylpyridin-2-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c1-13-5-3-7-17-15(13)19-9-11-20(12-10-19)16-14(2)6-4-8-18-16/h3-8H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVQBZOVKUIUXEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N2CCN(CC2)C3=C(C=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-[2-(3-pyridinyloxy)propyl]acetamide](/img/structure/B6073942.png)
![7-bromo-2-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[2',3':2,3]imidazo[4,5-b]pyridin-3(2H)-one](/img/structure/B6073950.png)

![2-[benzyl(4-fluorobenzyl)amino]ethanol](/img/structure/B6073962.png)
![2-(2-{1-[(3,6,7-trimethyl-1-benzofuran-2-yl)carbonyl]-2-piperidinyl}ethyl)pyridine](/img/structure/B6073964.png)
![2-methoxy-N-{1-[1-(2-methylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B6073967.png)
![N-(2-benzoyl-4-chlorophenyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6073970.png)
![5-(3-fluorophenyl)-N-[1-(1,3-thiazol-2-yl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B6073979.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B6073988.png)
![5-bromo-N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B6073990.png)
![2-amino-7-[(pyridin-4-ylthio)acetyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6073993.png)
![N-(2,4-dimethoxybenzyl)-3-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6074008.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B6074015.png)
![(4-methoxy-3,5-dimethylphenyl){1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6074021.png)